Product packaging for 2,5-Dibromoquinoxaline(Cat. No.:)

2,5-Dibromoquinoxaline

Cat. No.: B13597033
M. Wt: 287.94 g/mol
InChI Key: KFKJUWPZRWDRNB-UHFFFAOYSA-N
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Description

2,5-Dibromoquinoxaline is a brominated heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and materials science. Its structure features a quinoxaline core—a benzopyrazine known for its electron-deficient nature—functionalized with bromine atoms at the 2 and 5 positions. These bromine substituents make the molecule an excellent precursor for cross-coupling reactions, such as Suzuki and Stille coupling, enabling the construction of more complex π-conjugated systems for developing organic semiconductors and electroluminescent materials . In pharmaceutical research, the quinoxaline motif is a recognized pharmacophore with a broad biological profile. While specific data on the 2,5-dibromo derivative is evolving, closely related dibromo-substituted quinoxaline fragments have been identified as potent small-molecule inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), with IC50 values in the nanomolar range . This indicates significant potential for this compound as a starting point for developing therapeutics for conditions like non-alcoholic steatohepatitis (NASH) and multiple sclerosis. Furthermore, various quinoxaline derivatives exhibit documented antibacterial, antifungal, anticancer, and anti-inflammatory activities, underscoring the scaffold's utility in drug discovery . This product is intended for research applications only and is a valuable building block for synthesizing novel organic materials and exploring new biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B13597033 2,5-Dibromoquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

2,5-dibromoquinoxaline

InChI

InChI=1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H

InChI Key

KFKJUWPZRWDRNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dibromoquinoxaline and Its Derivatives

Regioselective Synthesis of the 2,5-Dibromoquinoxaline Core

The precise installation of bromine atoms at the C2 and C5 positions of the quinoxaline (B1680401) ring is a key challenge that has been addressed through various synthetic approaches. These methods can be broadly categorized into two strategies: construction of the dibrominated quinoxaline ring from pre-functionalized precursors and direct, regioselective bromination of a pre-formed quinoxaline core.

Precursor Synthesis and Condensation Strategies (e.g., from dibromo-o-phenylenediamine)

A common and effective method for synthesizing 5,8-dibromoquinoxaline (B189913) derivatives involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net To obtain the desired this compound, a key precursor is 3,6-dibromo-o-phenylenediamine.

The synthesis of this crucial diamine can be achieved through a multi-step process starting from 2,1,3-benzothiadiazole (B189464). researchgate.net Bromination of 2,1,3-benzothiadiazole using a mixture of bromine (Br₂) and hydrobromic acid (HBr) yields 4,7-dibromo-2,1,3-benzothiadiazole. researchgate.net Subsequent reduction of this intermediate, for instance with sodium borohydride (B1222165) (NaBH₄), leads to the extrusion of sulfur and the formation of 3,6-dibromo-o-phenylenediamine. researchgate.net

Once the 3,6-dibromo-o-phenylenediamine is obtained, it can be condensed with a suitable 1,2-dicarbonyl compound to form the 5,8-dibromoquinoxaline ring system. researchgate.net The choice of the dicarbonyl component allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline core. For example, condensation with 1,4-dibromobutane-2,3-dione, 1,2-diphenylethane-1,2-dione, or 1,2-di(2-thienyl)ethane-1,2-dione can yield 5,8-dibromo-2,3-bis(bromomethyl)quinoxaline, 2,3-diphenyl-5,8-dibromoquinoxaline, and 2,3-bis(thien-2-yl)-5,8-dibromoquinoxaline, respectively. researchgate.net These reactions are often carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), and can provide good to excellent yields. researchgate.net

Table 1: Examples of 5,8-Dibromoquinoxaline Derivatives Synthesized from 3,6-Dibromo-o-phenylenediamine
1,2-Dicarbonyl CompoundResulting 5,8-Dibromoquinoxaline DerivativeYield (%)
1,4-Dibromobutane-2,3-dione5,8-Dibromo-2,3-bis(bromomethyl)quinoxaline66-95
1,2-Diphenylethane-1,2-dione2,3-Diphenyl-5,8-dibromoquinoxaline66-95
1,2-Di(2-thienyl)ethane-1,2-dione2,3-Bis(thien-2-yl)-5,8-dibromoquinoxaline66-95
1,2-Bis[5-(2-ethylhexyl)thien-2-yl]ethane-1,2-dione2,3-Bis[5-(2-ethylhexyl)thien-2-yl]-5,8-dibromoquinoxaline66-95
Data sourced from reference researchgate.net

Directed Bromination Techniques for Position Selectivity

Achieving regioselective bromination directly on the quinoxaline ring presents a different synthetic challenge. The electronic nature of the quinoxaline system can lead to mixtures of brominated isomers. However, specific reaction conditions and reagents can direct the bromination to the desired positions.

Bromination of quinoxaline and its derivatives can be accomplished using various brominating agents and strategies. researchgate.net For instance, bromination in strong acids like sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H) has been shown to be effective for various heteroaromatic compounds, including quinoxaline. researchgate.net The choice of the brominating agent, such as N-bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI), along with the acid, temperature, and concentration, are critical factors that influence the regioselectivity of the reaction. researchgate.net While this method has been applied to quinoline, isoquinoline, and quinazoline (B50416) with varying degrees of regioselectivity, its specific application for the direct synthesis of this compound requires careful optimization. researchgate.net

Post-Synthetic Functionalization via the Dibromo Moieties

The bromine atoms in this compound are valuable handles for further molecular elaboration through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized quinoxaline derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for bond formation in organic synthesis. researchgate.netsigmaaldrich.com These reactions generally involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is widely employed in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org

In the context of this compound, the Suzuki-Miyaura coupling provides a powerful method to introduce aryl or vinyl substituents at the bromine-bearing positions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, which often includes a phosphine (B1218219) ligand, is crucial for the reaction's success. libretexts.org

Research has shown that 5,8-dibromoquinoxaline derivatives can readily undergo Suzuki-Miyaura coupling. For example, the Suzuki coupling of 3-bromopyrrolo[1,2-a]quinoxaline with phenylboronic acid, catalyzed by Pd(PPh₃)₄, proceeds efficiently to afford the corresponding 3-phenyl derivative. nih.gov This demonstrates the feasibility of applying similar conditions to functionalize the dibromoquinoxaline core. The reactivity of the C-Br bonds allows for stepwise or double coupling, enabling the synthesis of both mono- and disubstituted products.

Table 2: General Conditions for Suzuki-Miyaura Coupling
ComponentExamplesRole
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Catalyzes the cross-coupling cycle
Ligand PPh₃, dppf, SPhos, XPhosStabilizes the palladium center and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEtActivates the organoboron reagent
Organoboron Reagent Arylboronic acids, vinylboronic acids, boronic estersSource of the new carbon substituent
Solvent Toluene, Dioxane, DMF, THF/H₂OSolubilizes reactants and influences reaction rate
Information compiled from references libretexts.orgyonedalabs.com

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is particularly valuable for the synthesis of complex molecules, including polymers and π-conjugated systems, due to its tolerance of a wide variety of functional groups. numberanalytics.com

The general mechanism of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The organostannane partner is typically an sp²-hybridized group, such as a vinyl or aryl group. wikipedia.org

In the synthesis of functional materials based on the quinoxaline core, the Stille coupling is a key transformation. For instance, 5,8-dibromo-6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline has been polymerized with 2,5-distannylated thiophene (B33073) under Stille reaction conditions to afford the polymer PTQ10, a material with applications in organic solar cells. researchgate.net This highlights the utility of the dibromoquinoxaline scaffold in building extended π-conjugated systems through Stille coupling. The reaction allows for the precise construction of alternating donor-acceptor architectures, which are crucial for tuning the electronic and optical properties of the resulting materials.

Table 3: Key Components in a Stille Coupling Reaction
ComponentExamplesFunction
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Facilitates the catalytic cycle
Ligand PPh₃, AsPh₃, P(o-tolyl)₃Modulates catalyst activity and stability
Organostannane R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)Transfers the organic group to the palladium center
Organic Halide Aryl-Br, Vinyl-I, Aryl-OTfThe electrophilic coupling partner
Solvent Toluene, THF, DMFProvides the reaction medium
Information compiled from references wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.org The quinoxaline ring system, with its two nitrogen atoms, is inherently electron-poor, making it an excellent substrate for SNAr reactions. In this compound, the bromine atoms act as good leaving groups, which can be displaced by a variety of nucleophiles.

The SNAr mechanism is a two-step process involving addition and elimination. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as the nitrogen atoms in the quinoxaline ring, helps to stabilize this negatively charged intermediate. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub This pathway is distinct from SN1 and SN2 mechanisms and is favored on electron-poor aromatic systems. wikipedia.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions with halo-quinoxalines. d-nb.inforesearchgate.net

Direct C-H Functionalization Strategies on this compound Derivatives

Direct C-H functionalization is an increasingly important area of synthesis that avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach. organic-chemistry.org For derivatives of this compound, C-H functionalization strategies would target the remaining C-H bonds on the benzene (B151609) portion of the heterocycle.

These reactions often rely on transition metal catalysis, where a metal catalyst, frequently palladium, selectively activates a C-H bond. nih.gov This process is often guided by a directing group on the substrate, which coordinates to the metal center and positions it in proximity to a specific C-H bond, leading to the formation of a metallacycle intermediate. dmaiti.com While many methods focus on ortho-C-H functionalization, strategies for activating more remote meta and para C-H bonds are also being developed using specialized templates. dmaiti.com For quinoxaline derivatives, functional groups introduced via substitution of the bromine atoms could potentially serve as directing groups for subsequent C-H activation at other positions on the ring system. For example, C-H activation can be used for arylation, olefination, or carboxylation. organic-chemistry.orgmdpi.com

Green Chemistry Principles and Scalable Synthesis in Dibromoquinoxaline Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of producing this compound and its derivatives, this involves considerations such as atom economy, the use of safer solvents, energy efficiency, and the development of scalable processes. mdpi.comorientjchem.org

One key aspect is the choice of solvent. Traditional organic solvents often pose environmental and safety risks. A greener approach involves using water, supercritical fluids like CO₂, or bio-based solvents. mdpi.comorientjchem.org Reactions in water can sometimes be facilitated by surfactants or polymers that create "nanoreactors" to solubilize organic substrates. d-nb.info Energy efficiency can be improved by using methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Scalability is a crucial factor for the practical application of any synthetic route. A scalable synthesis is one that can be reliably performed on a larger scale (e.g., multigram to kilogram) without significant drops in yield or purity. nih.gov For dibromoquinoxaline production, this would involve developing robust procedures that use inexpensive starting materials and avoid problematic reagents or complex purification methods. nih.govnih.gov The process mass intensity (PMI), which is the total mass of materials used to produce a certain mass of product, is a key metric for evaluating the "greenness" of a process. Lowering the PMI is a primary goal in developing sustainable and scalable syntheses.

Advanced Spectroscopic and Structural Elucidation Studies of 2,5 Dibromoquinoxaline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,5-dibromoquinoxaline and its more complex derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and the electronic environment of the nuclei.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a multiplet in the downfield region, characteristic of protons attached to an electron-deficient quinoxaline (B1680401) ring system. For instance, the ¹H NMR spectrum of 2,3-dibromoquinoxaline (B1596595) shows a multiplet between δ 8.01 and 8.08 ppm and another between δ 7.78 and 7.86 ppm. The specific chemical shifts and coupling constants of the protons on the benzene (B151609) ring of the quinoxaline core are highly sensitive to the nature and position of substituents. For complex architectures, such as steroidal quinoxalines or cavitands incorporating quinoxaline units, 2D NMR techniques like COSY and HMQC are employed to map the connectivity between protons and carbons, respectively. tandfonline.comnih.gov For example, in a study of a decamer oligodeoxyribonucleotide duplex complex with a quinoxaline derivative, two-dimensional ¹H-¹H and heteronuclear ³¹P-¹H correlated spectroscopy were used for the assignment of the ¹H and ³¹P NMR spectra. tandfonline.com

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the quinoxaline ring resonating at distinct chemical shifts. The carbons directly bonded to the bromine atoms (C2 and C5) exhibit characteristic shifts influenced by the halogen's electronegativity and heavy atom effect. In 2,3-dibromoquinoxaline, the carbon signals appear at δ 141.42, 140.97, 131.49, and 128.57 ppm. The precise chemical shifts in more complex derivatives can reveal insights into the electronic perturbations caused by various functional groups. rsc.org

Technique Compound Key Findings Reference
¹H NMR2,3-DibromoquinoxalineMultiplets at δ 8.01-8.08 and 7.78-7.86 ppm.
¹³C NMR2,3-DibromoquinoxalineSignals at δ 141.42, 140.97, 131.49, 128.57 ppm.
2D NMRQuinoxaline-DNA complexAssignment of ¹H and ³¹P spectra via ¹H-¹H and ³¹P-¹H COSY. tandfonline.com
¹H NMRQuinoxaline CavitandAnalysis of vase-kite conformation. nih.gov

Advanced Mass Spectrometry Techniques (e.g., HRMS, fragmentation analysis)

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound and for elucidating the structure of its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For 2,3-dibromoquinoxaline (an isomer of this compound), HRMS can validate its molecular weight of 287.939 g/mol for C₈H₄Br₂N₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, which is a clear indicator of the presence of two bromine atoms in the molecule. neu.edu.tr

Technique Application Key Information Obtained Reference
HRMSMolecular Formula DeterminationAccurate mass measurement to confirm elemental composition.
Isotopic Pattern AnalysisIdentification of BromineCharacteristic M, M+2, M+4 peaks for two bromine atoms. neu.edu.tr
GC-MSFragmentation AnalysisIdentification of fragment ions to confirm structure. nih.gov
LC-MS/MSAnalysis of DerivativesSensitive determination of quinoxaline derivatives and their metabolites. chromatographyonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound and for studying intermolecular interactions.

The FT-IR spectrum of quinoxaline and its derivatives is characterized by several distinct vibrational modes. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. scialert.net The C=N stretching vibration of the quinoxaline ring appears as a strong absorption band in the range of 1600-1630 cm⁻¹. scialert.net The C-N stretching mode is usually found between 1130 and 1150 cm⁻¹. scialert.net The C-C stretching vibrations within the aromatic rings occur in the 1430-1625 cm⁻¹ region. scialert.net The presence of the C-Br bond will give rise to a characteristic stretching vibration at lower frequencies, typically in the range of 500-700 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. For instance, in indeno quinoxaline derivatives, C-H stretching vibrations are observed around 3037-3064 cm⁻¹, and C-C stretching modes are seen at 1541 and 1596 cm⁻¹ in the FT-Raman spectrum. scialert.net

These vibrational techniques are not only used for structural confirmation but also to study intermolecular interactions, such as hydrogen bonding in derivatives or the interaction of the quinoxaline system with other molecules. pku.edu.cn

Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical FT-Raman Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch3000-31003037-3064 scialert.net
C=N Stretch1600-16301604 scialert.net
C-C Stretch1430-16251541, 1596 scialert.net
C-N Stretch1130-11501142 scialert.net
C-H Out-of-plane Bend696-855667-769 scialert.net

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the photophysical properties of this compound and its derivatives. These properties are critical for applications in organic electronics, such as in luminescent solar concentrators and organic light-emitting diodes (OLEDs). rsc.org

The UV-Vis absorption spectrum of quinoxaline derivatives typically shows multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are highly dependent on the substitution pattern and the solvent polarity. For example, a series of D-A-D quinoxaline fluorophores showed maximum absorption wavelengths between 400 nm and 460 nm in toluene. rsc.org The introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption maxima (λ_max).

Many quinoxaline derivatives are fluorescent, and their emission spectra provide information about their excited state properties. The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are key parameters that quantify the efficiency and dynamics of the emission process. For instance, bipolar compounds containing quinoxaline and triarylamine groups exhibit strong fluorescence with emission maxima that can be tuned from 465 nm to 558 nm by altering the substituents on the arylamine rings. core.ac.uk The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is another important characteristic that can be determined from these spectra. rsc.org

Compound/Derivative Type λ_abs (nm) λ_em (nm) Key Photophysical Property Reference
D-A-D Quinoxaline Fluorophores400-460 (in Toluene)550-600 (in PMMA films)High fluorescence quantum yields (>40%) rsc.org
Bipolar Quinoxaline-Triarylamine Compounds~400465-558Tunable emission wavelength core.ac.uk
Aminoquinoxaline-based pH sensor--Dual colorimetric and fluorescent response to pH mdpi.com

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives.

While a crystal structure for this compound itself is not readily found in the searched results, the structures of numerous quinoxaline derivatives have been determined. For example, the crystal structure of a tricyclic quinoxaline derivative revealed a 36-membered macrocyclic ring system formed from six monomeric units. znaturforsch.com In another study, the structure of a quinoxaline-based cavitand complexed with benzene was elucidated, providing insights into host-guest interactions. nih.gov

The data obtained from X-ray crystallography, such as the crystallographic information file (CIF), can be further analyzed using software like PLATON to validate the structure and explore packing motifs and intermolecular contacts. platonsoft.nl This information is invaluable for rationalizing the bulk properties of the material and for designing new materials with desired solid-state characteristics.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for studying the stereochemical properties of chiral derivatives of this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

For instance, studies on steroidal quinoxalines have utilized CD spectropolarimetry to analyze their chiral properties. mdpi.com The sign of the Cotton effects in the CD spectra of these compounds can be correlated with their helicity. Unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects, indicating a P-helicity. mdpi.comresearchgate.net In contrast, a chloro-substituent on the quinoxaline moiety resulted in different CD behavior, which was attributed to the electronic effects of the chlorine atom. mdpi.comresearchgate.net

In another example, the CD spectra of polyacetoxyalkylpyrazolo(3,4-b)quinoxalines showed multiple Cotton effects. tandfonline.com The sign of the Cotton effect at the long-wavelength absorption was found to correlate with the chirality at the C-1' position of the alkyl chain. tandfonline.com These studies demonstrate the power of CD spectroscopy in elucidating the structure-chirality relationships in complex quinoxaline systems.

Chiral Derivative Type Spectroscopic Technique Key Finding Reference
Steroidal QuinoxalinesCircular Dichroism (CD)Positive Cotton effects indicated P-helicity. mdpi.comresearchgate.net
Polyacetoxyalkylpyrazolo(3,4-b)quinoxalinesCircular Dichroism (CD)Sign of Cotton effect correlated with chirality at C-1'. tandfonline.com
Quinoxaline-fused pku.edu.cnCarbohelicenesCircular Dichroism (CD)Enantiomers showed mirror-image spectra. acs.org

Theoretical and Computational Investigations of 2,5 Dibromoquinoxaline

Quantum Chemical Calculations (Density Functional Theory - DFT) on Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules like 2,5-dibromoquinoxaline. mdpi.comaps.orgnih.gov DFT calculations are based on the principle that the ground-state properties of a multi-electron system can be uniquely determined by its electron density. mdpi.comaps.org This approach allows for a detailed understanding of electron distribution and orbital energies, which are fundamental to the compound's chemical reactivity and physical properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. scholarsresearchlibrary.commdpi.com The HOMO energy is related to the ionization potential and indicates the ability of a molecule to donate an electron, while the LUMO energy relates to the electron affinity and signifies its ability to accept an electron. scholarsresearchlibrary.commdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com

For quinoxaline (B1680401) derivatives, DFT calculations have been extensively used to determine these orbital energies. scholarsresearchlibrary.comresearchgate.netresearchgate.net While specific values for this compound require dedicated calculations, studies on related structures provide valuable context. For instance, DFT studies on other dibromoquinoxaline isomers and derivatives show that the HOMO and LUMO are typically delocalized over the quinoxaline core. researchgate.net The presence of bromine substituents is expected to lower the energy of both the HOMO and LUMO levels compared to the parent quinoxaline molecule. The HOMO-LUMO gap is a key factor in designing materials for organic electronics, as it correlates with the energy required for electronic excitation. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoxaline Derivative

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.20
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.50
ΔE (Gap) HOMO-LUMO Energy Gap 4.70

Note: These are representative values based on DFT calculations for related quinoxaline systems. Actual values for this compound will depend on the specific computational method (functional and basis set) employed. nih.gov

DFT calculations are also employed to map the charge distribution within the this compound molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the regions of positive and negative charge on the molecule's surface. mdpi.com The two nitrogen atoms in the quinoxaline ring are electronegative and act as electron-withdrawing centers. Similarly, the two bromine atoms are also electronegative and pull electron density from the aromatic system.

This combination of electron-withdrawing groups leads to a complex electronic landscape with significant delocalization across the fused ring system. The nitrogen atoms will exhibit negative electrostatic potential, making them sites for electrophilic attack or coordination to metal centers. The distribution of charge and the extent of electronic delocalization are fundamental to the molecule's aromaticity, stability, and intermolecular interaction patterns. nih.gov

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and understand its behavior. scispace.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals, such as from the HOMO to the LUMO. scispace.com These transitions correspond to the absorption of light in the ultraviolet-visible range and are responsible for the molecule's color and photophysical properties.

Infrared (IR) Spectroscopy: DFT can compute the vibrational frequencies of the molecule's chemical bonds. researchgate.net The resulting theoretical IR spectrum, showing characteristic peaks for C-H, C-N, and C-Br stretching and bending modes, serves as a valuable tool for structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are highly useful for structural elucidation by comparing them with experimental NMR spectra. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netnih.gov For a relatively rigid molecule like this compound, MD simulations are less about exploring a wide conformational landscape and more focused on understanding its interactions in a condensed phase (solid or liquid).

MD simulations can model how multiple this compound molecules pack together in a crystal lattice. These simulations help to analyze and quantify the crucial intermolecular interactions, such as π-π stacking between the aromatic rings and potential halogen bonding involving the bromine atoms. Understanding these non-covalent forces is essential for predicting the bulk properties of materials, including their crystal structure, stability, and charge transport characteristics, which are vital for applications in materials science. rsc.orgnajah.edu

Computational Design Principles for this compound-based Functional Materials

The knowledge gleaned from DFT and MD studies provides a powerful foundation for the rational design of new functional materials derived from this compound. researchgate.netrsc.org By using computational models, scientists can perform virtual experiments, modifying the core structure and predicting the resulting properties before committing to laboratory synthesis. mdpi.comnih.govfrontiersin.org

For instance, computational screening can be used to explore how replacing the bromine atoms with various other functional groups would alter the electronic properties. This allows for the tuning of the HOMO-LUMO gap to optimize performance in specific applications like organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). researchgate.netnih.gov By systematically evaluating parameters like charge mobility, light absorption, and molecular organization, computational chemistry accelerates the discovery and development of novel, high-performance materials based on the this compound scaffold. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Applications of 2,5 Dibromoquinoxaline in Advanced Materials Science and Engineering

Organic Semiconductor Research

The field of organic semiconductor research has seen significant advancements through the utilization of 2,5-dibromoquinoxaline. Its incorporation into conjugated polymers allows for the fine-tuning of the material's electronic properties, making it a subject of intensive investigation for various electronic applications.

Design and Synthesis of this compound-based Polymers and Oligomers for Organic Electronics

The design and synthesis of polymers and oligomers incorporating this compound are primarily centered around the creation of donor-acceptor (D-A) systems. In this molecular design, the electron-deficient quinoxaline (B1680401) unit is copolymerized with various electron-rich (donor) moieties. This D-A strategy is instrumental in narrowing the polymer's bandgap, which in turn governs its absorption and emission properties.

Common synthetic routes to these materials involve palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the versatile combination of this compound with a wide array of donor units, including thiophene (B33073), fluorene, carbazole (B46965), and their derivatives. The ability to systematically vary the donor unit provides a powerful tool for tuning the resulting polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

For instance, the copolymerization of this compound with benzodithiophene (BDT) derivatives has been shown to yield materials with promising optoelectronic properties. The selection of solubilizing alkyl side chains on the donor unit is also a critical aspect of the design process, as it influences the polymer's solubility, processability, and thin-film morphology.

A variety of copolymers have been synthesized using this compound, each with unique properties tailored for specific applications in organic electronics. The following table summarizes the synthesis and key properties of some representative polymers.

Polymer NameDonor MonomerAcceptor MonomerPolymerization MethodMolecular Weight (kDa)Optical Bandgap (eV)
P1 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]dithiophene5,8-dibromo-2,3-dihexylquinoxalineStille Coupling15.51.74
P2 Indacenodithiophene (IDT) derivativeThiophene-substituted quinoxalineStille Coupling14.9Not Specified
PFQBDT-TR1 Benzodithiophene (BDT) with 2-octylthienyl side groupsThis compound derivativeSuzuki Coupling20.91.50
PFQBDT-T2R2 Benzodithiophene (BDT) with 2,3-dihexylthienyl side groupsThis compound derivativeSuzuki Coupling22.11.52

Charge Transport Mechanisms in this compound Containing Materials

Charge transport in organic semiconductors is a complex process governed by both intramolecular and intermolecular factors. In polymers containing this compound, the inherent D-A architecture plays a crucial role in facilitating intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the donor unit, to the LUMO, which is often centered on the acceptor quinoxaline unit. This ICT is a fundamental step in the generation of charge carriers.

Intermolecular charge transport, or charge hopping between adjacent polymer chains in the solid state, is highly dependent on the thin-film morphology and molecular packing. The planarity of the polymer backbone, which can be influenced by the steric hindrance of side chains, and the degree of π-π stacking between chains are critical parameters. Efficient intermolecular charge transport requires close and ordered packing of the polymer chains.

Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key application for this compound-based polymers. In an OFET, a semiconductor layer is used to modulate the flow of current between two electrodes (source and drain) by the application of a gate voltage. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor layer and the on/off ratio of the device.

Polymers incorporating this compound have been successfully employed as the active layer in OFETs. For example, a novel alternating donor-acceptor polymer, PQ1, designed with an indacenodithiophene (IDT) donor and a thiophene-substituted quinoxaline acceptor, has demonstrated p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/Vs. acs.orgoejournal.org This high mobility is attributed to a strong ICT effect and good aggregation in the thin film state. acs.orgoejournal.org

The performance of OFETs based on these materials is highly sensitive to the processing conditions of the thin film, such as the choice of solvent and the annealing temperature. These parameters can significantly influence the molecular ordering and morphology of the semiconductor layer, and thus the charge transport properties.

The following table presents the performance of some OFETs based on polymers containing this compound derivatives.

Polymer NameOFET TypeHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
PQ1 p-type0.12->10^5
P2 p-type2.7 x 10⁻⁴-Not Specified
TAA-IQ with ethynyl (B1212043) spacer p-type1.50-10^5
TAA-IQ with TCBD bridge ambipolar0.352.110^6

Organic Photovoltaic (OPV) Material Development

The development of new materials for organic photovoltaics (OPVs) is another promising area for the application of this compound. OPVs, or organic solar cells, offer the potential for low-cost, flexible, and lightweight devices for solar energy conversion.

Electron Acceptor/Donor Design Strategies

In the context of OPVs, this compound-based polymers are typically designed as the electron donor material in a bulk heterojunction (BHJ) architecture. In a BHJ solar cell, the donor polymer is blended with an electron acceptor material, often a fullerene derivative like PCBM or a non-fullerene acceptor. The D-A design of the polymer is crucial for achieving broad absorption of the solar spectrum and for creating the necessary energy level alignment for efficient charge separation at the donor-acceptor interface.

The HOMO and LUMO energy levels of the polymer must be appropriately matched with those of the acceptor. The HOMO level of the donor should be high enough to ensure efficient hole extraction at the anode, while the LUMO level should be higher than that of the acceptor to provide a sufficient driving force for electron transfer from the donor to the acceptor. The ability to tune these energy levels through the judicious choice of donor and acceptor units in the polymer backbone is a key advantage of the D-A copolymer approach.

Novel quinoxaline-based organic sensitizers have also been developed for dye-sensitized solar cells (DSSCs), demonstrating the versatility of this building block in different photovoltaic technologies. mdpi.com

Exciton (B1674681) Dynamics and Charge Separation Studies in OPV Architectures

The efficiency of an OPV device is critically dependent on a series of photophysical processes that occur on ultrafast timescales. These include the absorption of a photon to create an exciton (a bound electron-hole pair), the diffusion of this exciton to a donor-acceptor interface, the dissociation of the exciton into free charge carriers (charge separation), and the transport of these charges to the respective electrodes.

While specific studies on the exciton dynamics in this compound-based OPVs are limited, general principles of D-A copolymer systems apply. The strong intramolecular charge transfer character of these polymers can influence the initial charge separation process. The morphology of the bulk heterojunction blend is of paramount importance, as the exciton diffusion length in organic materials is typically on the order of 10-20 nanometers. rsc.org Therefore, the donor and acceptor domains in the blend must be of a comparable size to ensure that excitons can reach an interface before they recombine.

Charge recombination, where a separated electron and hole recombine before being collected at the electrodes, is a major loss mechanism in OPVs. Understanding and minimizing both geminate (recombination of an electron-hole pair originating from the same exciton) and bimolecular recombination is crucial for improving device performance.

The following table summarizes the photovoltaic performance of some OPV devices utilizing polymers based on this compound derivatives.

Polymer NameAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
P1 PC₇₁BM2.03Not SpecifiedNot SpecifiedNot Specified
P2 PC₇₁BM2.22Not SpecifiedNot SpecifiedNot Specified
P3 PC₇₁BM1.52Not SpecifiedNot SpecifiedNot Specified
PFQBDT-TR1 PC₇₁BM5.7Not SpecifiedNot SpecifiedNot Specified
PBF-QxCN Not Specified12.11Not SpecifiedNot SpecifiedNot Specified

Organic Light-Emitting Diode (OLED) and Display Technology Research

Quinoxaline derivatives are recognized for their excellent electron-transporting capabilities and thermal stability, making them valuable materials for various layers within an OLED device. google.comnih.gov The this compound scaffold is a versatile starting point for creating sophisticated molecules for OLED applications, as the bromine atoms can be substituted through cross-coupling reactions to attach various functional groups, thereby fine-tuning the material's energy levels and charge transport properties.

Emitter and Host Material Development

The development of efficient and stable emitter and host materials is critical for the performance of OLEDs. Quinoxaline derivatives have been successfully utilized as both light-emitting guests and host materials in the emissive layer. google.com The electron-deficient quinoxaline core can be combined with electron-donating units to create molecules with intramolecular charge transfer (CT) characteristics, which is a key principle in designing emitters, particularly for Thermally Activated Delayed Fluorescence (TADF).

The this compound structure allows for the synthesis of donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules. By strategically selecting the donor or acceptor moieties to attach at the 2- and 5-positions, researchers can precisely control the frontier molecular orbital (HOMO/LUMO) energy levels and the singlet-triplet energy gap (ΔE_ST), which is crucial for achieving efficient TADF. nih.gov For phosphorescent OLEDs (PhOLEDs), host materials must possess high triplet energy to prevent reverse energy transfer from the phosphorescent dopant. nih.gov Functionalization of the this compound core can yield materials with wide bandgaps and high triplet energies suitable for hosting green or blue phosphorescent emitters. mdpi.com

Table 1: Examples of Quinoxaline-Based Materials in OLED Emissive Layers This table presents representative derivatives of the broader quinoxaline family to illustrate their function, as direct data for this compound derivatives is focused on their role as precursors.

Compound Type Role in EML Key Properties & Performance
D-A type Quinoxaline TADF Emitter Small ΔE_ST, high photoluminescence quantum yield (PLQY). nih.gov
Bipolar Quinoxaline Host Material High triplet energy (>2.75 eV), good thermal stability (Td > 350 °C). mdpi.com
Spirobifluorene-Quinoxaline Electron-Transporting Host Balances charge transport within the emissive layer. google.com

Charge Injection and Transport Layer Optimization

Efficient charge injection and transport are paramount for high-performance OLEDs. Materials used in the electron transport layer (ETL) and hole transport layer (HTL) must have appropriate energy levels to minimize the injection barrier from the electrodes and facilitate charge mobility. Due to their inherent electron-deficient nature, quinoxaline derivatives are exceptional candidates for electron-transporting and hole-blocking materials. google.comnih.govbeilstein-journals.orggoogle.com

Starting with this compound, synthetic chemists can design novel ETL materials. By attaching other electron-withdrawing groups or bulky substituents at the bromine positions, it is possible to enhance electron mobility and improve the material's morphological stability, preventing crystallization in the thin film state. google.com While quinoxalines are primarily known for electron transport, modifying them with strong electron-donating moieties like triphenylamine (B166846) or carbazole can create bipolar materials capable of transporting both holes and electrons, or even dedicated hole-transporting materials. google.comnih.gov This tunability makes the this compound precursor a valuable asset in the design of a full suite of organic semiconductor materials for OLEDs.

Chemical Sensor and Probe Development

The photophysical properties of the quinoxaline core, such as its fluorescence and UV-Vis absorption, are sensitive to its electronic environment. This characteristic makes quinoxaline derivatives excellent platforms for the development of optical chemical sensors. nih.gov The this compound molecule serves as an ideal scaffold for creating chemosensors, where the bromine sites can be functionalized with specific receptor units designed to bind with target analytes, leading to a measurable change in color (colorimetric) or fluorescence (fluorometric). researchgate.net

Chemodosimeter and Fluorometric Sensor Design

Fluorometric sensors based on quinoxaline derivatives are particularly attractive due to their potential for high sensitivity and selectivity. nih.govrsc.org The general design involves covalently linking the quinoxaline fluorophore to a recognition site (receptor). When the receptor binds to a target analyte, it perturbs the electronic structure of the quinoxaline unit, causing a change in fluorescence intensity ("On-Off" or "Off-On" switching) or a shift in the emission wavelength. nih.govrsc.org

Chemodosimeters are a related class of sensors that undergo an irreversible chemical reaction with the analyte, leading to a distinct optical response. nih.gov The reactive sites on this compound can be used to introduce functionalities that can selectively react with specific analytes. For instance, a boronic acid group could be introduced to create a chemodosimeter for fluoride (B91410) ions. nih.gov

Metal Ion Coordination and Anion Binding Studies

The strategic placement of binding moieties onto the quinoxaline framework allows for the targeted detection of various cations and anions. researchgate.netnih.gov By functionalizing the 2- and 5-positions of this compound with specific ligands, sensors can be developed with a pre-organized cavity suitable for coordinating with metal ions. The coordination event alters the photophysical properties of the quinoxaline core, enabling detection.

Similarly, for anion sensing, hydrogen-bond donor groups such as sulfonamides, amides, or pyrroles can be attached to the quinoxaline scaffold. nih.govnih.gov These groups can interact with anions like fluoride (F⁻), acetate (B1210297) (OAc⁻), or cyanide (CN⁻), inducing a colorimetric or fluorescent response through mechanisms like hydrogen-bonding complex formation or deprotonation. nih.gov The ability to introduce two separate binding sites on this compound opens possibilities for creating sensors with enhanced affinity and selectivity through cooperative binding.

Table 2: Quinoxaline-Based Chemical Sensor Systems This table showcases examples from the quinoxaline family to demonstrate the sensing principles that can be applied to derivatives synthesized from this compound.

Sensor Type Target Analyte Sensing Mechanism Optical Response
Quinoxaline-bis(sulfonamide) F⁻, OAc⁻, CN⁻ Hydrogen bonding and/or deprotonation. nih.gov Colorimetric and Luminescent. nih.gov
Quinoxaline Oligopyrrole F⁻, H₂PO₄⁻ Hydrogen bonding perturbs π-conjugation. nih.gov Colorimetric (Yellow to Orange). nih.gov
Anthracene-Quinolone Fe³⁺ Metal ion coordination. rsc.org "On-Off" Fluorescence Quenching. rsc.org

Supramolecular Assembly and Self-Healing Materials Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, metal coordination, and host-guest interactions. These interactions are central to the design of "smart" materials, including those with self-healing capabilities. researchgate.net The rigid, aromatic structure of this compound makes it an excellent building block for creating well-defined supramolecular architectures.

The two bromine atoms provide anchor points for attaching functional groups capable of directing supramolecular assembly. For example, attaching moieties with hydrogen-bond donors and acceptors can lead to the formation of one-dimensional chains or two-dimensional sheets. The π-deficient nature of the quinoxaline ring also promotes π–π stacking interactions with electron-rich aromatic systems, which can be a driving force for self-assembly. nih.gov

In the context of self-healing materials, the focus is on creating polymer networks cross-linked by reversible, non-covalent bonds. researchgate.net When the material is damaged, these bonds can break and subsequently reform, restoring the material's integrity. This compound can be envisioned as a precursor for cross-linking agents in such polymers. By replacing the bromine atoms with groups capable of forming strong, reversible interactions (e.g., metal-ligand coordination pairs or quadruple hydrogen-bonding units), it can be incorporated into a polymer backbone. google.com When a crack propagates through the material, these non-covalent cross-links can dissociate and later re-associate across the damaged interface, effectively "healing" the material. While direct synthesis of self-healing materials from this compound is an emerging area, its chemical versatility provides a clear pathway for its use in this field of research. researchgate.net

Role of 2,5 Dibromoquinoxaline in Catalysis and Methodological Organic Synthesis

Ligand Design and Application in Transition Metal Catalysis

The quinoxaline (B1680401) framework is a privileged structure in ligand design due to its rigid bidentate N,N-chelation site, which can form stable complexes with a variety of transition metals. Starting from 2,5-Dibromoquinoxaline, chemists can introduce phosphine (B1218219), N-heterocyclic carbene (NHC), or other donor groups to create ligands with tailored properties for specific catalytic applications. umsl.edu The electronic nature of the quinoxaline ring can be modulated, which in turn influences the properties of the metal center, impacting catalytic efficiency. umsl.edu

Derivatives of this compound are particularly relevant in the design of ligands for palladium-, copper-, and nickel-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. ananikovlab.runih.govresearchgate.net In reactions like the Buchwald-Hartwig amination, ligands based on the quinoxaline scaffold can facilitate the crucial reductive elimination step, leading to the formation of the desired C-N bond. organic-chemistry.orgscienceopen.com

The strategic placement of bulky or electron-donating/withdrawing substituents at the 2- and 5-positions allows for precise control over the steric and electronic environment of the metal catalyst. ethernet.edu.et For instance, bulky ligands can accelerate reductive elimination, improving reaction rates and yields. scienceopen.com This tunability is crucial for overcoming challenges such as the coupling of hindered substrates or weakly binding amines. nih.govmit.edu The development of adaptive dynamic homogeneous catalysis (AD-HoC) systems further highlights the importance of versatile ligands that can self-adjust to different nucleophiles and reaction conditions, a role that quinoxaline-based ligands are well-suited to fill. ananikovlab.ru

Below is a table summarizing representative coupling reactions where quinoxaline-derived ligands could be applied.

Coupling ReactionCatalyst System (Example)SubstratesKey Features of Quinoxaline Ligand
Suzuki-Miyaura (C-C) Pd(OAc)₂ / Quinoxaline-PhosphineAryl Halide, Boronic AcidSteric bulk to promote reductive elimination; electronic tuning.
Buchwald-Hartwig (C-N) Pd(dba)₂ / Quinoxaline-NHCAryl Bromide, AmineStrong σ-donating ability to stabilize the metal center; thermal stability. organic-chemistry.orgscienceopen.com
Ullmann (C-O) CuI / Quinoxaline-DiamineAryl Iodide, AlcoholBidentate chelation to stabilize the copper catalyst. chemrxiv.org

This table is illustrative of potential applications based on established catalytic principles.

The functional handles on this compound allow for its incorporation into heterogeneous catalytic systems, which offer significant advantages in terms of catalyst separation and reusability. Quinoxaline derivatives can be immobilized on solid supports such as alumina, silica, or polymers. nih.govmdpi.com For example, a quinoxaline-based ligand could be covalently attached to a support material, and this system could then be used to chelate a catalytically active metal. google.com

Recent research has demonstrated the use of alumina-supported heteropolyoxometalates for the synthesis of quinoxaline derivatives under heterogeneous conditions, achieving high yields at room temperature. nih.gov Similarly, nanostructured pyrophosphates have been employed as efficient and reusable heterogeneous catalysts for the condensation reactions that form quinoxalines. nih.gov These approaches highlight the compatibility of the quinoxaline core with solid-supported systems. The 2,5-dibromo functionality provides ideal anchor points for grafting the molecule onto such supports, creating robust and recyclable catalysts for various organic transformations. mdpi.com

Organocatalysis and Metal-Free Catalytic Systems

Beyond transition metal catalysis, there is growing interest in organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. danlehnherr.comnih.gov Quinoxaline derivatives can be designed to function as organocatalysts. For instance, by introducing hydrogen-bond donor groups (e.g., ureas, thioureas) onto the this compound scaffold, one could create catalysts that activate substrates through non-covalent interactions. mdpi.com

The synthesis of quinoxalines itself has seen significant advances using metal-free conditions. nih.govnih.gov Catalytic systems employing ionic liquids, graphene oxide, or visible light have been developed to promote the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, avoiding the cost and toxicity associated with transition metals. nih.gov While this compound is a substrate in these syntheses, its derivatives, bearing appropriate functional groups, could potentially catalyze other transformations through similar activation modes, such as iminium ion or enamine activation. mdpi.comnih.gov

Mechanistic Investigations of Catalytic Cycles Involving this compound Derivatives

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. rwth-aachen.de For reactions involving ligands derived from this compound, mechanistic studies would focus on elucidating the key steps of the catalytic cycle, such as oxidative addition, transmetalation (in cross-coupling), and reductive elimination. princeton.edunih.gov

Reagent in Multi-Component Reactions (MCRs) and Domino Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for efficient organic synthesis. mdpi.comnih.govnih.gov this compound is an excellent substrate for MCRs and domino (or cascade) reactions due to its two distinct reactive sites. dntb.gov.ua These sites can undergo sequential functionalization, allowing for the rapid construction of molecular complexity from simple starting materials.

For example, one bromine atom could participate in a Sonogashira coupling, followed by an intramolecular cyclization involving the second bromine atom in a domino sequence. Quinoxaline derivatives are frequently synthesized and functionalized using MCRs. researchgate.netresearchgate.net The Petasis Borono-Mannich reaction, for instance, can be used to create substituted amines from components including a quinoxaline-based aldehyde or amine. researchgate.net The development of visible-light-mediated MCRs for the alkylation of quinoxalinones further demonstrates the utility of this heterocyclic core in modern synthetic strategies that prioritize efficiency and sustainability. mdpi.comresearchgate.net

Emerging Research Frontiers and Future Directions for 2,5 Dibromoquinoxaline

Integration in Nanotechnology and Nanomaterial Science

The future of 2,5-Dibromoquinoxaline is intrinsically linked to its role in the development of novel nanomaterials. The two bromine atoms on the quinoxaline (B1680401) core serve as highly effective handles for cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are the foundation for a variety of organic electronic and optoelectronic materials.

Conjugated Polymers for Organic Electronics: Polymers derived from this compound, often referred to as polyquinoxalines, are gaining attention for their thermal stability, chemical resistance, and tunable electronic properties. nih.govgoogle.com Their electron-deficient nature makes them excellent candidates for n-type semiconductors, a critical component in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.gov Future research will focus on copolymerizing this compound with various electron-donating monomers to precisely control the polymer's band gap, charge carrier mobility, and absorption spectrum. This tailored approach is expected to yield high-performance materials for flexible and transparent electronic devices. nih.gov

Chemosensors and Bioelectronics: The quinoxaline moiety is known for its ability to interact with various ions and molecules, leading to changes in its optical or electronic properties. rsc.org This makes it an attractive component for chemosensors. By integrating this compound into polymer backbones or onto nanoparticle surfaces, researchers can design highly sensitive and selective sensors for environmental monitoring and biomedical diagnostics. researchgate.net The development of quinoxaline-based nanomaterials that can detect specific metal ions, anions, or biological molecules with high fidelity is a significant area of future investigation. rsc.org

Nanocatalysis in Synthesis: Emerging research highlights the use of nanocatalysts to facilitate the green synthesis of quinoxaline derivatives. researchgate.netsemanticscholar.orgnih.gov Methodologies employing magnetic nanoparticles, metal oxides, and other nanostructured materials offer high yields, mild reaction conditions, and the ability to recycle the catalyst. semanticscholar.orgnih.gov This intersection of nanotechnology and synthesis will likely influence the production of this compound-based materials, making their fabrication more efficient and environmentally friendly.

Application AreaRole of this compoundPotential NanomaterialKey Properties
Organic ElectronicsMonomer for n-type polymersConjugated PolyquinoxalinesHigh electron mobility, thermal stability, low band gap
Chemical SensingActive sensing componentFunctionalized NanoparticlesHigh selectivity and sensitivity, optical response
Flexible DevicesBuilding block for semiconductorsPyrazinoquinoxaline derivativesTunable electronic properties, mechanical durability

Advanced In Operando and Real-Time Characterization Studies

To accelerate the development of materials derived from this compound, a deeper understanding of their dynamic behavior under operational conditions is essential. Advanced in operando and real-time characterization techniques are poised to provide unprecedented insights into material synthesis, function, and degradation. aip.orgacs.org

These methods allow researchers to observe physical and chemical processes as they happen, rather than relying on pre- and post-analysis. aip.org For instance, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy can be used to monitor the kinetics of polymerization reactions involving this compound, providing crucial data for process optimization. mdpi.com

Future studies will increasingly employ a suite of operando techniques to probe the behavior of this compound-based devices:

Operando Spectroscopy (e.g., Raman, UV-Vis, X-ray absorption) will be used to track changes in the electronic structure and molecular conformation of polyquinoxaline films within an active OFET or solar cell, correlating these changes directly with device performance and stability. acs.org

In Situ Microscopy (e.g., Atomic Force Microscopy, Transmission Electron Microscopy) will visualize the morphological evolution of thin films during annealing or operation, revealing mechanisms of phase separation, crystallization, and degradation at the nanoscale.

These advanced analytical tools will be critical for establishing clear structure-property-performance relationships, identifying failure modes, and guiding the rational design of more robust and efficient materials. ornl.gov

Application of Artificial Intelligence and Machine Learning in Dibromoquinoxaline Material Design

The traditional, trial-and-error approach to materials discovery is often slow and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process for materials based on this compound. rpress.co.inresearchgate.netnih.gov By leveraging computational power to analyze vast datasets and recognize complex patterns, AI can guide researchers toward the most promising molecular structures. nih.gov

Inverse Design and Property Prediction: A key application of ML is "inverse design," where a desired set of properties is defined, and the algorithm predicts the chemical structure that will exhibit them. nih.govd-nb.info For polymers derived from this compound, ML models can be trained on existing experimental and computational data to predict properties such as:

Band gap and energy levels (HOMO/LUMO)

Charge carrier mobility

Solubility and processability

Thermal stability

By screening virtual libraries of potential copolymers, these models can identify top-performing candidates for synthesis, dramatically reducing the number of experiments required. researchgate.net Computational techniques like Density Functional Theory (DFT) can be used to generate initial data to train these ML models, providing a cost-effective way to explore the potential of various quinoxaline derivatives. d-nb.infonih.govresearchgate.net

Accelerating Discovery: The integration of AI with automated synthesis platforms could create high-throughput discovery engines. An AI model could design a novel polymer, a robotic system could synthesize and characterize it, and the results would be fed back into the model to refine its predictive accuracy. This closed-loop approach promises to revolutionize the pace of materials innovation in this field.

AI/ML ApplicationObjectiveMethodologyExpected Outcome
Property PredictionForecast the electronic and physical properties of new polymers.Quantitative Structure-Property Relationship (QSPR) models trained on existing data. researchgate.netRapid screening of virtual compounds to prioritize synthesis.
Inverse DesignGenerate novel polymer structures with target properties.Generative models (e.g., VAEs, GANs) and optimization algorithms. d-nb.infoDiscovery of non-intuitive structures with superior performance.
Synthesis PlanningPredict optimal reaction conditions and pathways.Models trained on reaction databases.Improved synthesis efficiency and yield.

Sustainable Synthesis and Circular Economy Approaches

As the applications for this compound-based materials expand, so does the need to ensure their production and lifecycle are environmentally sustainable. This involves embracing the principles of green chemistry and designing materials for a circular economy. ijirt.org

Green Synthesis Routes: Future research will increasingly focus on developing eco-friendly methods for synthesizing both this compound and the polymers derived from it. Key strategies include:

Green Solvents: Replacing hazardous organic solvents with benign alternatives like water or natural deep eutectic solvents (NADESs), which have been shown to be effective for quinoxaline synthesis. unicam.it

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. ijirt.orgmdpi.com

Recyclable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused, minimizing waste and the need for expensive or toxic metal catalysts. semanticscholar.orgmdpi.com

Designing for a Circular Economy: The traditional "take-make-dispose" model for polymers is unsustainable. sustainability-directory.com A circular economy approach aims to keep materials in use for as long as possible through reuse and recycling. sustainability-directory.comresearchgate.net For polyquinoxalines, this presents a significant challenge and a critical research frontier. Future efforts must focus on:

Design for Recyclability: Developing polymers with built-in cleavable linkages that allow them to be chemically broken down into their constituent monomers, which can then be repolymerized.

Bio-based Feedstocks: Exploring pathways to produce the necessary precursors, such as o-phenylenediamines, from renewable biomass sources rather than petrochemicals. chemrxiv.org

Life Cycle Assessment: Conducting thorough analyses to understand the full environmental impact of these materials, from synthesis to end-of-life, ensuring that new "green" materials are truly sustainable. mdpi.com

By integrating sustainability at the molecular design stage, the next generation of materials derived from this compound can provide high performance without imposing a long-term environmental burden.

Q & A

Q. What are the optimal synthetic routes for 2,5-dibromoquinoxaline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound is typically synthesized via acid-catalyzed condensation of 1,2-diaminobenzene with dibromobenzil under mild conditions. Key variables include catalyst type (e.g., Pd(OAc)₂ with electron-rich phosphine ligands like P(t-Bu)₃), temperature (room temperature to 80°C), and reaction time (minutes to hours). Systematic optimization involves:
  • Catalyst Screening : Test Pd-based catalysts for efficiency and selectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Repeated recrystallization or column chromatography ensures purity .
  • Example Table :
Catalyst SystemSolventTemp. (°C)Yield (%)Purity (%)
Pd(OAc)₂/P(t-Bu)₃DMF608598
PdCl₂THF807295

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer :
  • Primary Techniques : Use ¹H/¹³C NMR to confirm bromine substitution patterns, HPLC for purity (>95%), and mass spectrometry for molecular weight validation.
  • Contradictions : Discrepancies in NMR signals (e.g., overlapping peaks) can arise from impurities or solvent effects. Resolve by:
  • Repeating experiments under controlled conditions.
  • Cross-verifying with X-ray crystallography if single crystals are obtainable.
  • Comparing data with literature benchmarks for analogous quinoxalines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atoms at positions 2 and 5 act as directing groups, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from adjacent substituents slows reactivity, while electron-withdrawing groups enhance electrophilicity. To study this:
  • Kinetic Analysis : Monitor reaction progress via TLC/GC-MS under varying ligand steric bulk (e.g., P(o-tol)₃ vs. P(t-Bu)₃).
  • Computational Modeling : Use DFT calculations to map electron density and predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • X-ray vs. NMR Conflicts : If crystallography shows a planar structure but NMR suggests dynamic behavior (e.g., atropisomerism), perform variable-temperature NMR to detect conformational exchange.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions to validate packing motifs.
  • Case Study : For a derivative with conflicting NOESY and XRD data, refine crystallization conditions (e.g., solvent polarity) to stabilize the dominant conformation .

Q. How can computational methods predict the environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Software Tools : Employ Gaussian or ORCA for thermodynamic stability calculations (ΔG of hydrolysis/oxidation).
  • Degradation Modeling : Simulate aqueous photolysis using time-dependent DFT to identify reactive intermediates (e.g., quinones).
  • Validation : Compare predicted half-lives with experimental HPLC-MS data under UV light .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer, reducing side reactions.
  • Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., chiral Pd complexes).
  • Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Data Presentation Guidelines

  • Figures : Avoid overcrowding schemes; highlight 2–3 key structures or reaction steps in graphical abstracts .
  • Tables : Summarize optimization data with clear headings (e.g., "Catalyst Efficiency") and statistical metrics (SD, R²) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.